3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate

概要

説明

準備方法

NSC-88915の合成は、プロゲステロンのC21位を4-ブロモベンゼンスルホネート基で置換することを含みます . 合成経路は通常、以下の手順を含みます。

出発物質: プロゲステロン。

反応: プロゲステロンを、ピリジンまたはトリエチルアミンなどの塩基の存在下で、4-ブロモベンゼンスルホニルクロリドと反応させる。

化学反応の分析

NSC-88915は、4-ブロモベンゼンスルホネート基の存在により、主に置換反応を受けます . これらの反応で使用される一般的な試薬と条件には、以下が含まれます。

求核剤: アミンやチオールなど、臭素原子を置換できるもの。

条件: 通常、これらの反応は、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で、高温で行われます.

これらの反応から生成される主要な生成物は、使用される求核剤によって異なります。 例えば、NSC-88915をアミンと反応させると、スルホンアミド誘導体が生成されます .

科学研究への応用

科学的研究の応用

Molecular Interactions

The compound binds to adenylyl cyclase, preventing the conversion of ATP to cAMP. This interaction suggests potential applications in modulating signaling pathways related to steroid hormones . The structural characteristics allow it to exploit alternative binding sites on enzymes, enhancing its specificity and efficacy as an inhibitor .

Scientific Research Applications

-

Biochemical Studies

- The compound is used to study the role of cAMP in cellular signaling pathways. Its ability to inhibit adenylyl cyclase provides insights into how modifications in cAMP levels can influence gene expression and cellular responses.

- Pharmacological Research

- Drug Development

Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibition of adenylyl cyclase at concentrations below 250 μM. In vitro assays have shown that this compound can effectively modulate cAMP levels, influencing downstream physiological effects .

Cellular Effects

Studies highlight that varying dosages of the compound yield different effects on cellular metabolism and gene expression. Lower doses effectively inhibit adenylyl cyclase without notable adverse effects on cell viability .

作用機序

類似化合物との比較

NSC-88915は、その特定の構造と高い阻害活性により、Tdp1阻害剤の中でユニークです . 類似の化合物には、以下が含まれます。

NSC 9782: 異なる化学構造を持つ別のTdp1阻害剤.

NSC 82269: 同様の阻害活性を示しますが、分子骨格が異なります.

NSC 109128: NSC-88915と一部の構造的特徴を共有していますが、異なる官能基を持っています.

NSC 305831: 同等の生物活性を持つ別の関連化合物.

これらの化合物は、Tdp1阻害剤の多様性を示しており、構造と作用機序の点で、NSC-88915のユニークな特性を強調しています。

生物活性

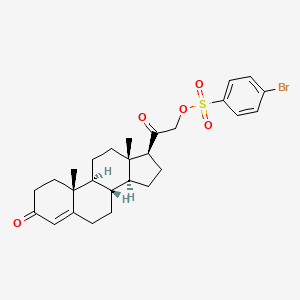

3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate, also known as pregnenolone sulfate p-bromobenzenesulfonate, is a synthetic compound derived from pregnenolone, a steroid hormone precursor. This compound features a pregnane skeleton with distinct functional groups that may influence its biological activity. Its molecular formula is C27H33BrO5S, and it has a molecular weight of 549.52 g/mol.

The compound's structure includes:

- Pregnane core : A four-ring structure typical of steroid hormones.

- Functional groups : Ketone groups at the 3rd and 20th positions and a bromobenzenesulfonate group attached to the 21st carbon.

Given its structural characteristics, this compound is hypothesized to interact with steroid hormone signaling pathways; however, empirical data on its biological activity remains limited.

The precise mechanism of action for this compound is not well-defined in existing literature. Nevertheless, its structural similarity to pregnenolone suggests potential interactions with steroid hormone receptors or enzymes involved in steroid metabolism. The compound may also exhibit inhibitory effects on specific enzymes related to cyclic nucleotide signaling pathways.

Inhibition Studies

Recent studies have indicated that this compound can act as an inhibitor of adenylyl cyclase, an enzyme critical for the synthesis of cyclic AMP (cAMP) from ATP. In vitro assays have shown that this compound can inhibit adenylyl cyclase with an IC50 value below 70 µM . The following table summarizes findings from relevant studies:

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Adenylyl Cyclase | <70 | |

| Suramin | Tdp1 | Not specified |

Case Studies and Research Findings

- Adenylyl Cyclase Inhibition : A study focused on the development of novel inhibitors for adenylyl cyclase highlighted the potential of this compound as a lead compound. The docking studies suggested that the compound could bind effectively to the enzyme's active site, potentially competing with ATP .

- Phosphodiesterase Activity : Investigations into the phosphodiesterase activity of the compound revealed that it hydrolyzes both ribonucleotides and deoxyribonucleotides but exhibits low activity towards polynucleotides. This characteristic may be relevant in therapeutic contexts where modulation of nucleotide signaling is desired .

- DNA Interaction : Research into tyrosyl-DNA phosphodiesterase I (Tdp1) indicated that compounds like this compound could enhance the enzyme's activity in hydrolyzing phospho-tyrosyl linkages in DNA. This interaction suggests a role in maintaining genomic stability and could have implications for cancer therapy .

特性

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33BrO5S/c1-26-13-11-19(29)15-17(26)3-8-21-22-9-10-24(27(22,2)14-12-23(21)26)25(30)16-33-34(31,32)20-6-4-18(28)5-7-20/h4-7,15,21-24H,3,8-14,16H2,1-2H3/t21-,22-,23-,24+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNARVKYKGBJES-YNHSGCSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CCC35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CC[C@]35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33BrO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943503 | |

| Record name | 3,20-Dioxopregn-4-en-21-yl 4-bromobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21170-34-3 | |

| Record name | 11-Deoxycorticosterone, p-bromobenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021170343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-88915 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,20-Dioxopregn-4-en-21-yl 4-bromobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-DEOXYCORTICOSTERONE, P-BROMOBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6CZ92K8RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。